Voriconazole

Antifungal susceptibility Aspergillus Mould infection

Voriconazole is the only triazole antifungal with clinically justified pharmacogenomic implementation due to CYP2C19 polymorphisms that produce up to 100-fold interpatient variability. Its fluoropyrimidine and α-methyl modifications confer expanded spectrum against fluconazole-resistant Candida and moulds (Scedosporium, Fusarium). With 24-fold greater potency vs. fluconazole (geometric mean MIC 0.04 μg/mL), it remains the evidence-based gold standard for invasive aspergillosis. Procurement must be paired with CYP2C19 genotyping and Bayesian TDM software to ensure efficacy and safety.

Molecular Formula C16H14F3N5O
Molecular Weight 349.31 g/mol
CAS No. 173967-54-9
Cat. No. B182144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole
CAS173967-54-9
SynonymsUK 109,496
UK 109496
UK-109,496
UK-109496
UK109,496
UK109496
Vfend
voriconazole
Molecular FormulaC16H14F3N5O
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
InChIKeyBCEHBSKCWLPMDN-MGPLVRAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityLow
9.78e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Voriconazole (CAS 173967-54-9): Technical Overview and Procurement Context


Voriconazole is a second-generation triazole antifungal agent that inhibits fungal cytochrome P450-dependent 14α-lanosterol demethylation, a critical step in ergosterol biosynthesis [1]. It is a synthetic derivative of fluconazole distinguished by the replacement of one triazole ring with a fluoropyrimidine group and the addition of an α-methyl group, modifications that confer an expanded spectrum of activity against clinically relevant yeasts and moulds [1]. Voriconazole is indicated for invasive aspergillosis, serious Candida infections (including C. krusei and fluconazole-resistant C. glabrata), and emerging mould pathogens such as Scedosporium and Fusarium species. Unlike many in-class alternatives, voriconazole exhibits non-linear pharmacokinetics due to saturable hepatic metabolism and is subject to substantial interindividual variability driven predominantly by CYP2C19 genetic polymorphisms, necessitating therapeutic drug monitoring (TDM) to ensure efficacy and mitigate toxicity [1].

Why In-Class Azole Substitution Without Voriconazole-Specific Data Is Inadequate


The triazole antifungal class exhibits profound heterogeneity in antifungal spectrum, pharmacokinetic predictability, drug–drug interaction liability, and safety profiles that precludes simple therapeutic interchange [1]. While newer agents such as isavuconazole and posaconazole offer improved safety margins in certain respects, voriconazole remains the benchmark for invasive aspergillosis based on extensive randomized controlled trial experience and real-world evidence. Critically, voriconazole's metabolism via the highly polymorphic CYP2C19 enzyme results in up to 100-fold interpatient variability in plasma concentrations, a pharmacokinetic liability not shared to the same magnitude by isavuconazole (CYP3A4-dependent) or posaconazole (primarily UGT1A4-mediated glucuronidation) [2]. Furthermore, in vitro potency differences among azoles are pathogen-specific: voriconazole demonstrates superior activity against Scedosporium apiospermum and certain Fusarium isolates compared with posaconazole, while posaconazole exhibits superior activity against Mucorales [1]. Procurement decisions predicated solely on class membership without compound-specific differentiation therefore risk therapeutic failure, avoidable toxicity, or increased total cost of care due to unanticipated TDM requirements and drug-interaction management.

Voriconazole Quantitative Differentiation Evidence: Comparator-Anchored Analysis


In Vitro Potency Against Aspergillus and Emerging Moulds: Voriconazole vs. Itraconazole and Amphotericin B

Voriconazole demonstrates superior in vitro potency compared with itraconazole and amphotericin B against key filamentous fungal pathogens. Against 51 clinical mould isolates, voriconazole exhibited an MIC90 of 0.5 mg/L against Aspergillus spp., whereas itraconazole required higher concentrations for equivalent inhibition; voriconazole was also more active than amphotericin B against both Aspergillus spp. and Pseudallescheria boydii (Scedosporium apiospermum) [1]. In a larger head-to-head evaluation of 3,378 Spanish clinical isolates, the average geometric mean MIC of voriconazole against Candida spp. was 0.04 μg/mL, compared with 0.07 μg/mL for itraconazole, 0.97 μg/mL for fluconazole, and 0.23 μg/mL for amphotericin B [2].

Antifungal susceptibility Aspergillus Mould infection MIC comparison

Clinical Efficacy in Invasive Pulmonary Aspergillosis: Voriconazole vs. Amphotericin B Deoxycholate and ABCD

In a network meta-analysis of randomized controlled trials evaluating first-line treatment for invasive pulmonary aspergillosis (IPA), second-generation triazoles—including voriconazole—demonstrated significantly superior overall response compared with amphotericin B deoxycholate (dAmB) and amphotericin B colloidal dispersion (ABCD). Voriconazole was ranked as the best drug on network rank analysis for overall response [1]. A separate network meta-analysis focusing on invasive aspergillosis similarly ranked voriconazole best in overall response, with posaconazole ranked most effective for reducing all-cause mortality [2].

Invasive aspergillosis Network meta-analysis Overall response Antifungal therapy

Real-World Economic Differentiation: Voriconazole vs. Isavuconazole for Invasive Aspergillosis

In a retrospective cohort study of 335 U.S. adults with medical insurance treated for invasive aspergillosis (2017–2020), voriconazole was prescribed five times more frequently than isavuconazole (84% vs. 16%) despite similar treatment completion rates (92% for both groups, p=1.0) and median treatment durations (VCZ: 120 days, ISA: 112 days, p=0.95). Voriconazole was associated with significantly lower outpatient pharmacy costs (median $1,596.68 vs. $11,000.66, p<0.001) and lower total hospitalization costs (median $40,681.89 vs. $121,545.89, p=0.01) [1].

Pharmacoeconomics Real-world evidence Healthcare cost Invasive aspergillosis

QTc Prolongation Risk: Voriconazole vs. Isavuconazole and Posaconazole

A retrospective matched cohort study (n=100) comparing isavuconazole, voriconazole, and posaconazole for invasive fungal infections found that the composite safety outcome (QTc prolongation, elevated LFTs >5× ULN, or any documented adverse drug event) differed significantly among groups (p=0.028). The outcome occurred in 55.9% of voriconazole-treated patients, compared with 24.2% of isavuconazole-treated patients and 39.4% of posaconazole-treated patients [1]. Change in QTc was significantly different between groups (p<0.01), with isavuconazole demonstrating the lowest incidence of QTc prolongation. A literature review of azole-associated QTc prolongation and torsade de pointes (1997–2023) identified voriconazole as the second most commonly implicated agent (37% of cases), after fluconazole (63%) [2].

QTc prolongation Azole safety Cardiotoxicity Composite safety outcome

CYP2C19 Pharmacogenomic Liability: Voriconazole vs. Other Azole Antifungals

Among azole antifungals, voriconazole uniquely exhibits clinically significant pharmacogenetic impact attributable to CYP2C19 genetic variability. A 2023 expert review concluded that 'optimizing the safety or effectiveness of most azole antifungals, excluding voriconazole, through pharmacogenomics remains largely theoretical, pending laboratory assessment in future studies,' whereas 'the ample evidence of the clinically significant pharmacogenetic impacts of voriconazole, due to the CYP2C19 genetic variability, favors clinical implementation' [1]. In a cohort of 46 patients undergoing TDM, 45.7% exhibited voriconazole clearance that was discordant (>30% difference) from predictions based on CYP2C19 genotype alone, underscoring that genotype-directed dosing is insufficient without concurrent TDM [2].

Pharmacogenomics CYP2C19 Therapeutic drug monitoring Precision dosing

Chronic Pulmonary Aspergillosis: Voriconazole vs. Itraconazole (VICTOR-CPA RCT)

The VICTOR-CPA trial was the first head-to-head randomized comparison of oral voriconazole versus oral itraconazole for treatment-naïve chronic pulmonary aspergillosis. At 6 months, the proportion of participants achieving a favourable response (clinical and radiological stability or improvement) was similar between groups: 69% (40/58) for voriconazole versus 67% (39/58) for itraconazole (absolute risk reduction -0.02, 95% CI -0.2 to 0.15; p=0.84). However, voriconazole was associated with a significantly higher incidence of treatment-related adverse events: 55% (32/58) versus 34% (20/58) for itraconazole (p=0.025) [1].

Chronic pulmonary aspergillosis Randomized controlled trial Adverse events Treatment response

Evidence-Anchored Application Scenarios for Voriconazole Procurement and Use


First-Line Treatment of Invasive Pulmonary Aspergillosis

Voriconazole remains the evidence-based standard for primary therapy of invasive pulmonary aspergillosis, as supported by its top ranking in network meta-analysis for overall response and superior efficacy compared with amphotericin B deoxycholate and colloidal dispersion formulations [1]. Procurement for this indication is justified by extensive RCT experience and guideline endorsement. However, institutions must ensure availability of therapeutic drug monitoring (TDM) infrastructure due to CYP2C19-driven pharmacokinetic variability [2].

Cost-Sensitive Formulary Management for Invasive Aspergillosis

Real-world claims data demonstrate that voriconazole is associated with substantially lower outpatient pharmacy costs (median $1,596.68 vs. $11,000.66) and total hospitalization costs (median $40,681.89 vs. $121,545.89) compared with isavuconazole, despite comparable treatment completion rates [1]. This economic differentiation supports voriconazole as the preferred formulary agent for invasive aspergillosis in cost-conscious healthcare systems, provided that TDM and ECG monitoring resources are allocated.

Targeted Therapy for Fluconazole-Resistant Candida and Emerging Moulds

Voriconazole exhibits potent in vitro activity against fluconazole-resistant Candida species (including C. krusei and C. glabrata) and emerging moulds such as Scedosporium apiospermum and Fusarium spp. [1]. Its geometric mean MIC of 0.04 μg/mL against Candida spp. represents a 24-fold potency advantage over fluconazole (0.97 μg/mL) [2]. Procurement for these niche pathogens is warranted when susceptibility testing confirms voriconazole activity and alternative agents are either inactive or contraindicated.

Pharmacogenomics-Guided Precision Dosing Programs

Voriconazole is uniquely positioned as the only azole antifungal for which pharmacogenomic implementation is clinically justified, driven by CYP2C19 polymorphisms that produce up to 100-fold interpatient variability in drug exposure [1]. Institutions procuring voriconazole for precision medicine initiatives should couple procurement with CYP2C19 genotyping capacity and Bayesian TDM software, as 45.7% of patients exhibit clearance discordant with genotype-based predictions alone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voriconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.